1-(5-Fluoro-2-iodophenyl)propan-2-one
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Overview
Description
1-(5-Fluoro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8FIO and a molecular weight of 278.06 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The preparation of 1-(5-Fluoro-2-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid . This reaction is typically carried out under mild conditions, making it suitable for industrial production. The process is known for its high yield and purity, which are essential for large-scale manufacturing.
Chemical Reactions Analysis
1-(5-Fluoro-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-2-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-iodophenyl)propan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts .
Comparison with Similar Compounds
1-(5-Fluoro-2-iodophenyl)propan-2-one can be compared with other similar compounds such as:
1-(3-Fluoro-2-iodophenyl)propan-1-one: This compound has a similar structure but with different positional isomers of the fluorine and iodine atoms.
5-Fluoro-2-iodoacetophenone: Another related compound with a different functional group attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C9H8FIO |
---|---|
Molecular Weight |
278.06 g/mol |
IUPAC Name |
1-(5-fluoro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8FIO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 |
InChI Key |
CMWAWIUVEKYDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)F)I |
Origin of Product |
United States |
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